molecular formula C27H25NO6 B11278719 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B11278719
M. Wt: 459.5 g/mol
InChI Key: KSTCYLSMKFJSHQ-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 3 with a methyl group and at position 2 with a 4-methylbenzoyl moiety. The benzamide group at position 5 of the benzofuran ring is further substituted with 3,4,5-trimethoxy groups. Its molecular formula is C₃₀H₂₇NO₆ (calculated based on analogous compounds in –13), with a molecular weight of approximately 497.54 g/mol.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C27H25NO6/c1-15-6-8-17(9-7-15)24(29)25-16(2)20-14-19(10-11-21(20)34-25)28-27(30)18-12-22(31-3)26(33-5)23(13-18)32-4/h6-14H,1-5H3,(H,28,30)

InChI Key

KSTCYLSMKFJSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzofuran core, followed by the introduction of the benzamide moiety and the methoxy groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce amines.

Scientific Research Applications

3,4,5-Trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the desired therapeutic outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares key structural and physicochemical properties of the target compound with analogs identified in the evidence:

Compound Name Substituents (Benzamide/Benzofuran) Molecular Weight (g/mol) logP Key Functional Differences
3,4,5-Trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide 3,4,5-OMe / 4-Me-benzoyl ~497.54 ~4.5–5.5* High polarity due to methoxy groups; enhanced hydrogen-bonding capacity .
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide 3,4,5-OMe / 4-Cl-benzoyl ~517.93 ~5.8 Chlorine increases lipophilicity and may alter receptor binding compared to methyl .
4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide 4-t-Bu / 4-Me-benzoyl 411.5 ~6.5 Bulky tert-butyl group reduces solubility but may improve membrane permeability .
2-Bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide 2-Br / 4-Me-benzoyl 456.32 ~6.0 Bromine introduces steric hindrance and potential halogen bonding interactions .
2-Fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide 2-F / 4-Me-benzoyl 387.41 ~5.8 Fluorine’s electronegativity may enhance metabolic stability and binding specificity .

*Estimated based on methoxy group contributions ().

Key Findings:

Biological Activity : Analogs with halogens (Cl, Br, F) or bulky groups (t-Bu) may exhibit varied receptor affinities. For example, halogen substituents can enhance binding via hydrophobic or halogen-bonding interactions, as seen in pesticidal benzamides () and GPER antagonists ().

Synthetic Accessibility : The target compound’s synthesis likely involves condensation of 3,4,5-trimethoxybenzoyl chloride with a pre-functionalized benzofuran intermediate, similar to methods in (hydrazide-aldehyde condensation) and (benzoyl chloride reactions).

Biological Activity

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core and multiple methoxy and benzamide functional groups, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H27NO5\text{C}_{25}\text{H}_{27}\text{N}\text{O}_{5}

his structure includes:

  • Benzofuran core : Imparts unique electronic properties.
  • Methoxy groups : Enhance solubility and biological activity.
  • Benzamide moiety : Influences interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Compounds with methoxy substitutions often display significant antioxidant properties, protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit specific protein kinases involved in cancer cell proliferation. The presence of the benzofuran structure is believed to enhance its anticancer efficacy .
  • Antibacterial Effects : Some derivatives of benzamides have shown antibacterial properties against various pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor for specific kinases, which are crucial in signaling pathways related to cell growth and survival.
  • Interaction with Tubulin : Similar compounds have been identified as tubulin polymerization inhibitors, leading to disrupted mitotic processes in cancer cells .
  • Oxidative Stress Reduction : By scavenging free radicals, the compound helps mitigate oxidative damage within cells.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

StudyFindings
Identified as a potent tubulin polymerization inhibitor with significant antiproliferative effects on cancer cells.
Exhibited antioxidant properties and potential antibacterial activity against Gram-positive and Gram-negative bacteria.
Suggested that structural modifications can enhance binding affinity to target proteins or enzymes.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antioxidant Efficacy : In a model of oxidative stress, the compound showed a marked decrease in reactive oxygen species (ROS) levels, highlighting its potential as a protective agent against cellular damage.

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